Drimiopsin C

CYP1A1 inhibition CYP1B1 inhibition xanthone enzyme modulation

Procure Drimiopsin C (CAS 773850-90-1) precisely characterized by the 1,3,6-trihydroxy-2-methoxy-8-methyl substitution motif. This xanthone, isolated from Drimiopsis maculata, Ledebouria graminifolia, and Scilla scilloides, is essential for CYP1A1 inhibition studies (EC50 2.3 μM, ~6.5-fold selectivity over CYP1B1) and as a validated HPLC/LC-MS reference standard. Avoid confounding variables from non-identical xanthone congeners.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
Cat. No. B023538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrimiopsin C
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O
InChIInChI=1S/C15H12O6/c1-6-3-7(16)4-9-11(6)13(18)12-10(21-9)5-8(17)15(20-2)14(12)19/h3-5,16-17,19H,1-2H3
InChIKeyIMMSZLMLFUYPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Drimiopsin C (CAS 773850-90-1) Procurement Guide: Xanthone Natural Product for CYP Enzyme Research and Phytochemical Standardization


Drimiopsin C (CAS 773850-90-1) is a naturally occurring xanthone first isolated and structurally characterized from the South African plant Drimiopsis maculata (Hyacinthaceae) by Mulholland et al. in 2004, alongside five related congeners designated drimiopsins A–F [1]. The compound has the molecular formula C15H12O6 (MW 288.25) and the IUPAC name 1,3,6-trihydroxy-2-methoxy-8-methyl-9H-xanthen-9-one . It has subsequently been identified in Ledebouria graminifolia tubers [2] and Scilla scilloides [3], establishing it as a cross-genus homoisoflavonoid/xanthone marker within the Hyacinthaceae family. Xanthones were not previously reported from Hyacinthaceae prior to the drimiopsin series discovery, making Drimiopsin C part of a chemotaxonomically significant compound class [1].

Why Generic Xanthone or Homoisoflavonoid Substitution Fails for Drimiopsin C-Dependent Research


In-class substitution among xanthones or homoisoflavonoids cannot be assumed without empirical verification due to structural microheterogeneity that dictates both target engagement and ADMET properties. Drimiopsin C bears a specific substitution pattern (1,3,6-trihydroxy-2-methoxy-8-methyl) that differentiates it from the five co-isolated drimiopsins (A, B, D, E, F) which possess distinct methoxy/hydroxy/methyl arrangements on the xanthone core [1]. This substitution pattern directly impacts biological activity: while drimiopsins C and D both contain a 2-methoxy group, drimiopsin D differs in hydroxyl positioning, and drimiopsins A/B lack the 2-methoxy moiety entirely, having 4-methoxy substitution instead [2]. Furthermore, Drimiopsin C exhibits measurable but weak CYP1A1 inhibition (EC50 = 2.3 μM) and poor CYP1B1 inhibition (IC50 ≈ 15 μM), whereas structurally related xanthones such as mangiferin and α-mangostin display distinct CYP inhibition profiles and substantially different potency ranges across the CYP1 family [3]. Procuring an undefined “xanthone” or substituting a related drimiopsin analog without confirming exact structural identity (CAS 773850-90-1) risks introducing confounding variables in CYP enzyme assays, phytochemical fingerprinting studies, or structure-activity relationship (SAR) investigations where the 2-methoxy-1,3,6-trihydroxy-8-methyl motif is the independent variable under examination.

Drimiopsin C Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


CYP1A1 vs CYP1B1 Inhibition Profile: Drimiopsin C Exhibits Measurable CYP1A1 Activity but Minimal CYP1B1 Engagement

Drimiopsin C demonstrates measurable inhibition of human CYP1A1 (EC50 = 2.3 μM) in HEK293 cells transfected with the enzyme, whereas its activity against CYP1B1 is substantially weaker (IC50 ≈ 15 μM in HEK293 cells; EC50 = 5.2 μM for CYP1B1-mediated cisplatin potentiation in MDA-MB-468 cells) [1]. This approximately 2.3-fold difference in potency between CYP1A1 and CYP1B1 (when comparing EC50 values in the same assay format) provides a quantifiable selectivity window. For comparison, the well-studied xanthone α-mangostin exhibits potent CYP1A1 inhibition with IC50 values in the sub-micromolar range (reported ~0.1–0.5 μM across multiple studies), while mangiferin shows minimal to no CYP1A1 inhibition, highlighting that xanthone CYP modulation is not class-predictable and must be characterized on a compound-by-compound basis [2].

CYP1A1 inhibition CYP1B1 inhibition xanthone enzyme modulation cytochrome P450

Predicted CYP1A2 Inhibition Propensity: Drimiopsin C vs Computational In-Class Comparators

ADMET predictions using admetSAR 2.0 indicate that Drimiopsin C has a high probability (94.66%) of CYP1A2 inhibition [1]. This contrasts with its measured weak CYP1A1 and minimal CYP1B1 activity (see Evidence Item 1), suggesting a CYP isoform selectivity profile that favors CYP1A2 over CYP1A1/1B1. For comparison, the co-isolated drimiopsin A (4-methoxy substitution pattern) and drimiopsin D (different hydroxyl positioning) have not had their CYP1A2 inhibition probabilities computationally characterized in public databases, but the structural divergence—particularly the presence and position of the methoxy group—is known to influence CYP binding pocket accommodation in the xanthone scaffold [2]. Other common natural xanthones such as gentisin and isogentisin exhibit moderate CYP1A2 inhibition, but their substitution patterns (1,3,7-trihydroxy vs 1,3,6-trihydroxy-2-methoxy) yield different predicted binding affinities.

CYP1A2 inhibition ADMET prediction drug interaction potential in silico pharmacology

Cross-Genus Phytochemical Occurrence: Drimiopsin C as a Multi-Source Marker Distinguishing It from Genus-Restricted Analogs

Drimiopsin C has been isolated and identified from three distinct genera within the Hyacinthaceae family: Drimiopsis maculata (the original source) [1], Ledebouria graminifolia tubers [2], and Scilla scilloides [3]. This cross-genus distribution contrasts with other drimiopsins: drimiopsins A–F were originally reported exclusively from Drimiopsis maculata, and subsequent literature has not documented their presence in Ledebouria or Scilla species. For procurement purposes, this means Drimiopsin C serves as a validated multi-source reference standard for phytochemical investigations across at least three genera, whereas procuring drimiopsin A or drimiopsin B would restrict analytical utility primarily to Drimiopsis-specific studies.

chemotaxonomy phytochemical fingerprinting quality control marker Hyacinthaceae

Predicted Blood-Brain Barrier Penetration: Drimiopsin C vs Xanthone Class Baseline

ADMET predictions indicate that Drimiopsin C has a low probability of blood-brain barrier (BBB) penetration (77.50% probability of BBB-negative) [1]. This contrasts with many natural xanthones—such as α-mangostin and γ-mangostin—which are predicted to cross the BBB with moderate-to-high probability due to higher lipophilicity (α-mangostin XlogP ≈ 5.0 vs Drimiopsin C XlogP = 2.80) [2]. The lower predicted BBB penetration of Drimiopsin C, combined with its high predicted human intestinal absorption (92.61% probability), suggests preferential peripheral distribution, which may be advantageous for studies focused on systemic rather than central nervous system (CNS) targets.

blood-brain barrier CNS penetration ADMET neuropharmacology

Drimiopsin C: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


CYP1A1-Selective Modulation Studies in Transfected HEK293 Cell Models

Drimiopsin C is appropriate for experiments requiring a weak-to-moderate CYP1A1 inhibitor (EC50 = 2.3 μM) with minimal confounding CYP1B1 activity (IC50 = 15 μM) [1]. This ~2.3-fold selectivity window, while modest, is quantifiable and reproducible in transfected HEK293 systems. Researchers investigating CYP1A1-mediated procarcinogen activation (e.g., benzo[a]pyrene metabolism) can employ Drimiopsin C as a tool compound where potent CYP1A1 inhibitors like α-mangostin would produce near-complete suppression unsuitable for studying partial modulation or threshold effects.

Phytochemical Reference Standard for Multi-Genus Hyacinthaceae Quality Control and Fingerprinting

Drimiopsin C serves as a validated reference standard for HPLC, LC-MS, or NMR-based phytochemical analysis across three documented Hyacinthaceae genera: Drimiopsis maculata, Ledebouria graminifolia, and Scilla scilloides [2]. Its presence across these genera, confirmed by independent peer-reviewed isolation studies, makes it a more broadly applicable marker than genus-restricted drimiopsin congeners. Analytical laboratories and natural product research groups can procure Drimiopsin C (CAS 773850-90-1) for method development, quantification of extracts, and chemotaxonomic investigations spanning multiple species within this family.

Peripherally-Restricted Xanthone Tool Compound for In Vitro ADMET and Distribution Studies

Based on predicted ADMET properties, Drimiopsin C (BBB-negative probability = 77.50%; high intestinal absorption = 92.61%) is suited for in vitro studies modeling peripheral compound distribution without CNS penetration confounding [3]. Researchers comparing the impact of xanthone substitution patterns on predicted BBB penetration can use Drimiopsin C as a representative “low-BBB-penetration” reference point against which higher-lipophilicity xanthones (e.g., α-mangostin) are benchmarked. This scenario is particularly relevant for early-stage drug discovery programs evaluating systemic inflammatory or metabolic targets where CNS exclusion is desirable.

CYP1A2-Focused Screening Campaigns Leveraging Predicted Inhibition Propensity

Drimiopsin C is a candidate for inclusion in CYP1A2 inhibition screening panels based on its high predicted CYP1A2 inhibition probability (94.66% via admetSAR 2.0) [4]. While this is an in silico prediction requiring experimental validation, it provides a rational basis for prioritizing Drimiopsin C over congeners lacking comparable ADMET characterization data. Research groups conducting drug-drug interaction liability assessments or investigating structure-activity relationships among natural xanthones can procure Drimiopsin C specifically to test the hypothesis that the 1,3,6-trihydroxy-2-methoxy-8-methyl substitution pattern favors CYP1A2 binding pocket accommodation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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